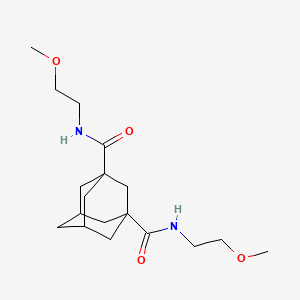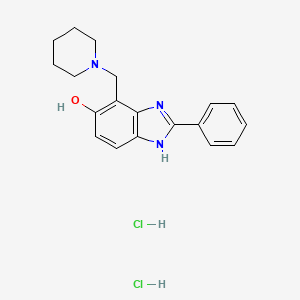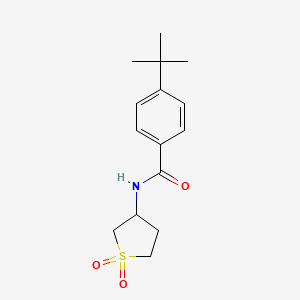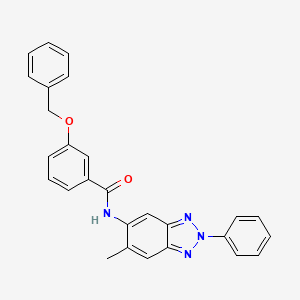![molecular formula C20H18O3 B5152878 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5152878.png)
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as CP55940, is a synthetic compound that was first synthesized in the mid-1980s. It is a potent cannabinoid receptor agonist, meaning that it binds to and activates the cannabinoid receptors in the brain and throughout the body. CP55940 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects by binding to the CB1 and CB2 receptors in the brain and throughout the body. This binding activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain and is involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, meaning that it can reduce pain perception. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and multiple sclerosis. 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for use in laboratory experiments. It is a potent cannabinoid receptor agonist, meaning that it can be used to activate the endocannabinoid system and study its effects. It is also highly selective for the CB1 and CB2 receptors, which makes it useful for studying the specific effects of these receptors. However, 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not widely available for research purposes and its synthesis is complex and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research on 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of research could focus on the development of new synthetic cannabinoids that are more selective for the CB1 or CB2 receptors. Another area of research could focus on the development of new therapeutic applications for 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, such as in the treatment of neurodegenerative diseases or chronic pain. Additionally, research could be conducted on the potential long-term effects of 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one use, particularly in the context of medical use.
Synthesis Methods
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized by a multi-step process that involves the reaction of several different chemical compounds. The synthesis method typically involves the use of hazardous chemicals and requires specialized equipment and expertise. Due to the complexity of the synthesis process, 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not widely available for research purposes.
Scientific Research Applications
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been used extensively in scientific research to study the endocannabinoid system, which is a complex signaling network that regulates a wide range of physiological processes. 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to bind to both the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are the two main cannabinoid receptors in the body.
properties
IUPAC Name |
7-(1-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(14-6-3-2-4-7-14)22-15-10-11-17-16-8-5-9-18(16)20(21)23-19(17)12-15/h2-4,6-7,10-13H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRRFMOUSARSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)
![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)

![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1-pyrrolidinyl)ethyl]-2-pyridinamine](/img/structure/B5152817.png)


![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5152844.png)


![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5152863.png)
